Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with dimethylamine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .
Scientific Research Applications
Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical reactivity but less specific biological activity.
Piperidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Spiropiperidines: More complex structures with additional rings, leading to different biological activities.
Uniqueness
Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dimethylamino and sulfonyl groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate (MDSPC) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article provides a detailed overview of the biological activity of MDSPC, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
MDSPC is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₅N₃O₄S
- Molecular Weight : 273.32 g/mol
The compound features a piperidine ring substituted with a dimethylamino group and a sulfonyl moiety, which are critical for its biological activity.
MDSPC's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The sulfonamide group enhances its binding affinity to target proteins, which can lead to modulation of various biochemical pathways.
Target Receptors
Research indicates that compounds similar to MDSPC often exhibit interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). For instance, studies have shown that piperidine derivatives can act as potent inhibitors of glycine transporters, which are crucial in neurotransmission and synaptic plasticity .
In Vitro Studies
- Glycine Transporter Inhibition : MDSPC has been evaluated for its ability to inhibit glycine transporters (GlyT-1). In vitro assays demonstrated that it possesses significant inhibitory activity, with IC₅₀ values indicating effective modulation of glycine levels in neuronal tissues .
- Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Preliminary results suggest that MDSPC may also influence COX activity, potentially reducing inflammation markers in experimental models .
In Vivo Studies
A notable study highlighted the compound's efficacy in animal models, where it significantly elevated extracellular glycine levels in the medial prefrontal cortex after oral administration. This suggests a potential role in modulating cognitive functions and neuroprotection .
Structure-Activity Relationship (SAR)
The biological potency of MDSPC can be influenced by modifications to its structure. Research has shown that variations in the sulfonamide group and the piperidine substituents can lead to changes in receptor affinity and selectivity. For example:
Modification | Effect on Activity |
---|---|
Addition of larger alkyl groups | Increased lipophilicity and receptor binding affinity |
Variation in sulfonamide substituents | Altered interaction with target proteins |
Case Studies
- Neuropharmacological Effects : A study involving analogs of MDSPC demonstrated significant improvement in cognitive deficits in rodent models of Alzheimer's disease. The mechanism was attributed to enhanced glycine signaling within synaptic pathways .
- Anti-cancer Activity : Research has indicated that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The potential mechanism involves induction of apoptosis through modulation of signaling pathways related to cell survival .
Properties
IUPAC Name |
methyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-10(2)16(13,14)11-6-4-8(5-7-11)9(12)15-3/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMFEVNDIOYERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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